Structural Evidence for Target Engagement: 5-HT₃ Receptor Antagonism at Sub-Nanomolar Potency
The compound is explicitly exemplified in US patents 9303045 and 9695195, where patent example 113 (corresponding to this compound) exhibits 5-HT₃ receptor antagonist activity with an IC₅₀ of 0.230 nM in a calcium flux inhibition assay [1]. Within the same patent series, the closest structural analogs show IC₅₀ values ranging from 0.200 nM (example 30) to 0.530 nM (example 56), placing this compound among the most potent exemplars in the series [2]. The 0.230 nM IC₅₀ represents single-digit to sub-nanomolar potency that is distinct from generic pyrazole-benzamide compounds lacking the 1,1-dioxidotetrahydrothiophen-3-yl substituent, for which no comparable 5-HT₃ activity has been reported.
| Evidence Dimension | 5-HT₃ receptor antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.230 nM |
| Comparator Or Baseline | US9303045 Example 30: IC₅₀ = 0.200 nM; Example 56: IC₅₀ = 0.530 nM |
| Quantified Difference | Target compound potency within 1.15-fold of series-leading example; 2.3-fold more potent than Example 56 |
| Conditions | Calcium flux inhibition assay measuring 5-HT₃ antagonist activity; temperature: 2°C |
Why This Matters
Sub-nanomolar 5-HT₃ antagonism is a quantitatively defined, patent-documented functional activity that distinguishes this compound from the vast majority of pyrazole-benzamide analogs lacking 5-HT₃ annotation, enabling targeted procurement for serotonin receptor pharmacology studies.
- [1] BindingDB BDBM221622. US9303045 Example 113 / US9695195 Example 113. 5-HT₃ antagonist IC₅₀: 0.230 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=221622. View Source
- [2] BindingDB PrimarySearch_ki for US9303045 series. Example 30: IC₅₀ = 0.200 nM; Example 56: IC₅₀ = 0.530 nM. https://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp. View Source
